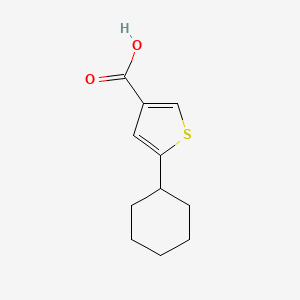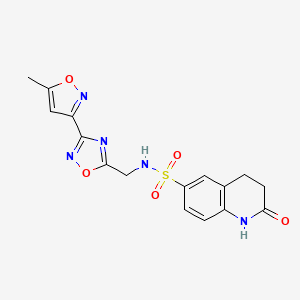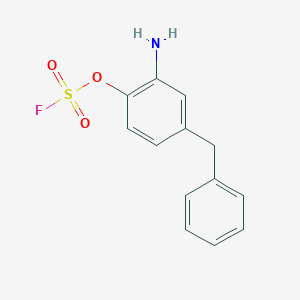
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Antitumor Activity : Novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, starting from an aniline derivative, demonstrated antitumor activity toward a panel of cell lines in vitro, with one compound exhibiting a mean IC50 value of approximately 9.4 µM, indicating potential as anticancer agents (Maftei et al., 2013).
Green Synthesis Approaches : Research into the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using various catalysts, including ionic liquids and cesium carbonate, highlights sustainable and efficient methodologies for producing key intermediates in drug synthesis, such as Prazosin, Bunazosin, and Doxazosin (Patil et al., 2009); (Patil et al., 2008).
Chemical Fixation of CO2 : The chemical fixation of CO2 into 2-aminobenzonitriles as a novel strategy for synthesizing functionalized quinazoline-2,4(1H,3H)-diones aligns with green chemistry principles, underscoring the importance of environmentally friendly synthesis routes for pharmaceutical intermediates (Vessally et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine, which is synthesized via a two-step reaction sequence. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "4-methylbenzylamine", "3,4-dimethylbenzoyl chloride", "hydrazine hydrate", "phosphorus oxychloride", "sodium hydroxide", "triethylamine", "coupling agent" ], "Reaction": [ "Step 1: Synthesis of 4-methylbenzylidene ethyl acetoacetate by reacting 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst such as sodium hydroxide.", "Step 2: Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione by reacting 4-methylbenzylidene ethyl acetoacetate with 2-nitrobenzaldehyde in the presence of a base catalyst such as sodium hydroxide, followed by cyclization using phosphorus oxychloride.", "Step 3: Synthesis of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine by reacting 3,4-dimethylbenzoyl chloride with hydrazine hydrate in the presence of a base catalyst such as sodium hydroxide.", "Step 4: Synthesis of the final product by coupling 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione with 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine using a coupling agent such as triethylamine." ] } | |
Numéro CAS |
1207060-38-5 |
Formule moléculaire |
C26H22N4O3 |
Poids moléculaire |
438.487 |
Nom IUPAC |
7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-15-4-7-18(8-5-15)14-30-25(31)21-11-10-20(13-22(21)27-26(30)32)24-28-23(29-33-24)19-9-6-16(2)17(3)12-19/h4-13H,14H2,1-3H3,(H,27,32) |
Clé InChI |
FUIURGLTJMMQRN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)C)C)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzamide, N-[2-oxo-2-[[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)-](/img/structure/B2775047.png)
amine hydrochloride](/img/structure/B2775050.png)

![N-(1-cyanocycloheptyl)-2-[5-(cyclopropylsulfamoyl)-2-methoxyanilino]acetamide](/img/structure/B2775055.png)
![1-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2775058.png)
![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B2775059.png)

![2-[(3aR)-3a-methyl-1-(3-methylbenzoyl)-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2775061.png)


